2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid
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Overview
Description
2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid involves multiple steps, starting with the diazotization of 2-hydroxy-1-naphthylamine. This intermediate is then coupled with o-toluidine to form the azo compound. The final step involves the sulfonation of the azo compound to introduce the sulfonic acid group, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained between 0-5°C during diazotization and coupling reactions to prevent decomposition and side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.
Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are typically used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and their derivatives.
Substitution: Various functionalized azo compounds depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo groups play a crucial role in these interactions, allowing the compound to act as a chelating agent. The sulfonic acid group enhances its solubility, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonic acid
- 2-Chloro-5-((4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid
Uniqueness
Compared to similar compounds, 2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid stands out due to its enhanced solubility and stability, making it more suitable for industrial applications. Its unique structure allows for a broader range of chemical modifications, increasing its versatility in various research and industrial settings.
Properties
CAS No. |
64349-27-5 |
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Molecular Formula |
C23H17ClN4O5S |
Molecular Weight |
496.9 g/mol |
IUPAC Name |
2-chloro-5-[[5-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H17ClN4O5S/c1-13-10-19(27-28-23-16-5-3-2-4-14(16)6-9-20(23)29)21(30)12-18(13)26-25-15-7-8-17(24)22(11-15)34(31,32)33/h2-12,29-30H,1H3,(H,31,32,33) |
InChI Key |
JFYIMTOUBJATMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)O)N=NC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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